molecular formula C17H13Cl3O3 B2354896 Methyl 4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoate CAS No. 344280-40-6

Methyl 4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoate

Cat. No. B2354896
CAS RN: 344280-40-6
M. Wt: 371.64
InChI Key: PMEOCJRFYMIHHN-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoate, also known as MCPD, is a synthetic compound used in a variety of laboratory experiments. It has been found to have a wide range of biochemical and physiological effects, and is used in a variety of medical and scientific research applications.

Scientific Research Applications

Molecular Docking and Structural Studies

A study by Vanasundari et al. (2018) explored the molecular docking, vibrational, structural, electronic, and optical properties of compounds related to Methyl 4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoate. Their research highlighted the stability of the molecule due to hyper-conjugative interactions and charge delocalization. Furthermore, the study indicated the compound's potential as a nonlinear optical material and its implications in biological activities, specifically inhibiting Placenta growth factor (PIGF-1) (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Synthesis and Structural Analysis

Another study by Rahul Raju et al. (2015) synthesized a related compound and analyzed its structure through various spectroscopic methods. The research emphasized the molecule's vibrational wavenumbers, hyper-conjugative interaction, and charge transfer within the molecule, demonstrating its potential for various applications in material science (Rahul Raju et al., 2015).

Chiral Intermediate Synthesis

Research by Zhang Xingxian (2012) focused on synthesizing Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of a pharmaceutical compound, using a method starting from L-aspartic acid. This showcases the role of such molecules in the synthesis of more complex pharmaceutical compounds (Zhang Xingxian, 2012).

Photochemical Properties

Julia Bąkowicz and I. Turowska-Tyrk (2010) explored the molecular conformation and photochemical properties of compounds including 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid. Their research offers insights into the compound's photochemical inertia due to its molecular conformation (Julia Bąkowicz & Turowska-Tyrk, 2010).

Biological Activity Investigations

A study by J. Akbari et al. (2008) synthesized derivatives of a compound structurally related to Methyl 4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoate and evaluated their antimicrobial activities. This research highlights the potential pharmacological importance of these compounds (J. Akbari et al., 2008).

properties

IUPAC Name

methyl 4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3O3/c1-23-17(22)13(12-3-2-4-14(19)16(12)20)9-15(21)10-5-7-11(18)8-6-10/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEOCJRFYMIHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoate

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